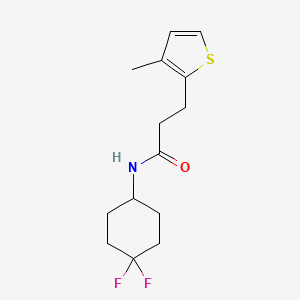

N-(4,4-difluorocyclohexyl)-3-(3-methylthiophen-2-yl)propanamide

Description

N-(4,4-Difluorocycloclohexyl)-3-(3-methylthiophen-2-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 4,4-difluorocyclohexyl group and a 3-methylthiophen-2-yl moiety.

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-3-(3-methylthiophen-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F2NOS/c1-10-6-9-19-12(10)2-3-13(18)17-11-4-7-14(15,16)8-5-11/h6,9,11H,2-5,7-8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUZGEIFGLCNNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)NC2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-3-(3-methylthiophen-2-yl)propanamide typically involves multiple steps:

Formation of the Cyclohexyl Ring: Starting with a cyclohexane derivative, fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) under conditions like the use of coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions could target the amide group, converting it to an amine using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms on the cyclohexyl ring can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring

Reduction: Amines from the reduction of the amide group

Substitution: Various substituted cyclohexyl derivatives

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-3-(3-methylthiophen-2-yl)propanamide may have applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigated for its potential as a therapeutic agent, possibly targeting specific receptors or enzymes.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Table 1: Comparison of Substituent Groups and Properties

*LogP values estimated via analogy to similar compounds.

Key Observations :

- Lipophilicity: The target compound’s difluorocyclohexyl group increases LogP compared to non-fluorinated analogs (e.g., 3-chloro-N-phenyl-phthalimide), enhancing membrane permeability but reducing aqueous solubility.

- Aromatic vs. Aliphatic Substituents : The 3-methylthiophen-2-yl group in the target compound may improve binding affinity in biological systems compared to purely aliphatic substituents (e.g., tert-butyl in ) due to enhanced π-stacking .

- Crystallinity : Fluorinated cyclohexyl groups, as seen in , often promote crystalline stability, suggesting the target compound could exhibit favorable solid-state properties for pharmaceutical formulation .

Bioactivity and Functional Outcomes

While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:

- Low Potency in Epoxide-Propanamide Derivatives: The compound in with a difluorocyclohexyl group and epoxide moiety showed IC50 > 10,000 nM, likely due to steric hindrance from the oxirane ring.

- Role of Sulfonamide vs. Propanamide Linkers : Sulfonamide derivatives (e.g., ) typically exhibit higher metabolic stability but lower solubility than propanamides. The target compound’s amide linker balances these properties .

Biological Activity

N-(4,4-difluorocyclohexyl)-3-(3-methylthiophen-2-yl)propanamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

Synthesis Overview

The synthesis typically involves several key steps:

- Formation of the Cyclohexyl Ring : Fluorination of a cyclohexane derivative using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

- Introduction of the Thiophene Ring : Achieved through cross-coupling reactions (e.g., Suzuki or Stille coupling).

- Amide Formation : The final step involves the reaction of an amine with a carboxylic acid derivative, often utilizing coupling agents like EDCI or DCC.

Biological Mechanisms

The biological activity of this compound is thought to arise from its interaction with various molecular targets, including:

- G-protein Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction and are common targets for therapeutic agents.

- Enzymes : The compound may modulate enzyme activity involved in metabolic pathways.

- Ion Channels : Potential interactions with ion channels could influence cellular excitability and neurotransmission.

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is essential for evaluating the therapeutic potential of this compound. The presence of fluorine atoms is known to affect these properties significantly:

- Lipophilicity : The difluorocyclohexyl moiety enhances lipophilicity, which may improve membrane permeability.

- Metabolic Stability : The introduction of fluorine can lead to increased metabolic stability compared to non-fluorinated analogs .

Anticancer Activity

Recent studies have explored the potential anticancer properties of compounds similar to this compound. For instance, research on related structures indicates that modifications in the cyclohexyl ring can lead to enhanced activity against specific cancer cell lines. These findings suggest that further exploration of this compound could yield valuable insights into its therapeutic applications in oncology .

Neuropharmacological Effects

Another area of investigation has been the neuropharmacological effects of similar compounds. Studies indicate that certain derivatives exhibit activity at brain-specific binding sites, potentially influencing conditions such as epilepsy and anxiety disorders. The unique structure of this compound may confer similar properties worth investigating .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-fluorocyclohexyl)-3-(3-methylthiophen-2-yl)propanamide | Single fluorine substitution | Moderate activity against specific receptors |

| N-(4,4-difluorocyclohexyl)-3-(2-thienyl)propanamide | Contains thiophene ring | Enhanced anticancer properties |

| N-(4,4-difluorocyclohexyl)-3-(3-methylphenyl)propanamide | Aromatic substitution | Potential neuropharmacological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.